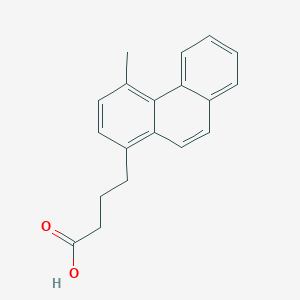
4-(4-Methylphenanthren-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenanthren-1-yl)butanoic acid is an organic compound with the molecular formula C19H18O2 It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 4-methylphenanthrene group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenanthren-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Another approach involves the Friedel-Crafts acylation reaction, where the phenanthrene moiety is acylated with butanoic acid derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires careful control of reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(4-Methylphenanthren-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenanthrene derivatives.
科学的研究の応用
4-(4-Methylphenanthren-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Methylphenanthren-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)butanoic acid: Similar in structure but with a methoxy group instead of a methyl group.
4-(4-Nitrophenyl)butanoic acid: Contains a nitro group, leading to different chemical and biological properties.
4-(4-Chlorophenyl)butanoic acid: Substituted with a chlorine atom, affecting its reactivity and applications.
Uniqueness
4-(4-Methylphenanthren-1-yl)butanoic acid is unique due to the presence of the phenanthrene moiety, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and enhances its potential for various applications in research and industry.
特性
CAS番号 |
6321-67-1 |
|---|---|
分子式 |
C19H18O2 |
分子量 |
278.3 g/mol |
IUPAC名 |
4-(4-methylphenanthren-1-yl)butanoic acid |
InChI |
InChI=1S/C19H18O2/c1-13-9-10-15(6-4-8-18(20)21)17-12-11-14-5-2-3-7-16(14)19(13)17/h2-3,5,7,9-12H,4,6,8H2,1H3,(H,20,21) |
InChIキー |
OPECTSSXLXTIME-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)CCCC(=O)O)C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



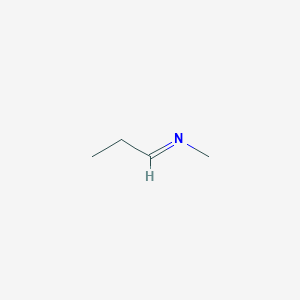
![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)
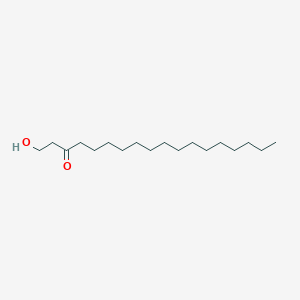
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
![Benzyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14736408.png)
![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)
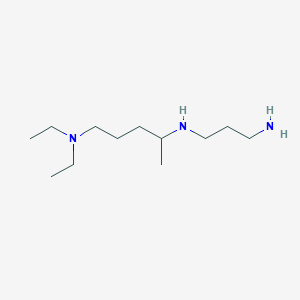
![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)
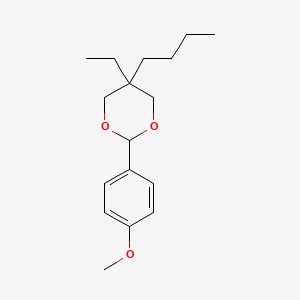
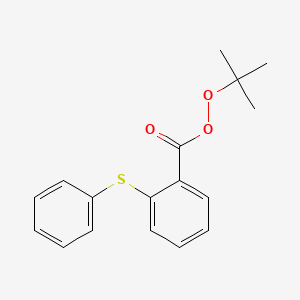
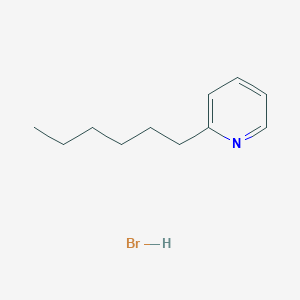
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

